molecular formula C19H20N2O2S B2649535 (E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 892709-79-4

(E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2649535
CAS No.: 892709-79-4
M. Wt: 340.44
InChI Key: VIQKMWCRLUGFTL-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities and its ability to interact with various biological polymers . This specific compound features a thioether side chain connected to a phenoxy moiety, a structural feature seen in other investigated molecules . Benzimidazole derivatives are extensively explored in oncology research for their potential to inhibit cancer cell proliferation. Compounds with similar structures have been evaluated as antitumor agents against various human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), A375 (melanoma), and HCT116 (colon) cells . The mechanism of action for such compounds can be multifaceted; some benzimidazoles are known to act as inhibitors of tubulin polymerization, disrupting microtubule function and leading to cell cycle arrest , while others may target various kinases or topoisomerase enzymes . Beyond oncology, the benzimidazole pharmacophore is a significant synthon for developing new antimicrobial agents to address drug-resistant strains . Researchers are also exploring related structures for other therapeutic areas, including antiviral and antiparasitic applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-6-14-9-10-17(18(13-14)22-2)23-11-12-24-19-20-15-7-4-5-8-16(15)21-19/h3-10,13H,11-12H2,1-2H3,(H,20,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQKMWCRLUGFTL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Etherification: The next step involves the introduction of the 2-methoxy-4-(prop-1-en-1-yl)phenoxy group through an etherification reaction. This can be done by reacting the benzimidazole core with a suitable phenol derivative in the presence of a base.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including compounds similar to (E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole, exhibit promising anticancer properties. A study highlighted that certain benzimidazole derivatives could inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds tested against various cancer cell lines showed IC50 values ranging from 0.29 to 1.48 µM, indicating potent activity against cancer cells such as A549 and MDA-MB-231 .

Compound NameIC50 (µM)Cancer Cell Line
Compound A0.51A549
Compound B0.63DU-145
Compound C0.29MDA-MB-231

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, demonstrated significant anti-inflammatory effects by inhibiting the activation of signal transducer and activator of transcription 3 (STAT3), which is involved in inflammatory responses . This suggests that this compound may share similar mechanisms.

Case Study 1: Cancer Cell Line Evaluation

In a recent study, researchers synthesized several benzimidazole derivatives and tested their efficacy against THP-1 leukemia cells. The results showed selective uptake of these compounds by cancer cells, suggesting their potential as targeted therapies . The study emphasized the importance of chemical modifications to enhance selectivity and potency.

Case Study 2: In Vivo Studies on Inflammation

Another investigation focused on the anti-inflammatory effects of related compounds in animal models of Alzheimer's disease. The compounds were administered at doses of 5 mg/kg over one month, resulting in reduced amyloid-beta accumulation and improved cognitive function . This supports the hypothesis that modifications to the benzimidazole structure could yield effective treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Thioether Linkages

A11 (Chalcone-Benzoate Hybrid)
  • Structure : 2-((1H-benzo[d]imidazol-2-yl)thio)ethyl (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoate.
  • Key Differences: Replaces the propenylphenoxy group with a chalcone-benzoate ester.
  • Biological Activity : Demonstrated anti-breast cancer activity (IC₅₀ = 2.1 µM against MCF-7 cells) .
Compound 5 (Oxazole-Hydrazinyl Hybrid)
  • Structure : (E)-2-(2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(p-tolyl)ethylidene)hydrazinyl)-4-(3-methoxyphenyl)oxazole.
  • Key Differences : Incorporates an oxazole ring and hydrazine linker. The p-tolyl group increases lipophilicity, while the oxazole may enhance π-π stacking with biological targets .
  • Spectral Data : HR-MS (ESI) m/z: 454.1707 (calc. 454.1698) .

Derivatives with Heterocyclic Modifications

Compound 13 (Thiazole-Nitrophenyl Hybrid)
  • Structure : (E)-2-(2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(2-nitrophenyl)ethylidene)hydrazinyl)-4-(p-tolyl)thiazole.
  • Key Differences: Substitutes the propenyl group with a 2-nitrophenyl-thiazole moiety.
  • Biological Activity : Acts as a cholinesterase inhibitor (IC₅₀ = 0.89 µM for acetylcholinesterase) .
Compound 16 (Piperidine-Methoxyphenyl Hybrid)
  • Structure: 5-methoxy-2-(((E)-2-(4-methoxyphenyl)-2-(((E)-piperidin-1-ylmethylene)hydrazono)ethyl)thio)-1H-benzo[d]imidazole.
  • Key Differences : Introduces a piperidine-hydrazone group, which may improve blood-brain barrier penetration for CNS targets .
  • Synthesis : Achieved via condensation with hydroxylamine hydrochloride, yielding 62% .

Pharmacokinetic and Electronic Comparisons

Compound Key Substituents LogP (Predicted) Notable Activity
Target Compound Propenyl, methoxy phenoxy 3.8 Potential anticancer (chalcone mimicry)
A11 3,4,5-Trimethoxyphenyl, chalcone 4.2 Anti-breast cancer (IC₅₀ = 2.1 µM)
Compound 5 Oxazole, p-tolyl 4.0 Antimicrobial (MIC = 8 µg/mL)
Compound 13 Thiazole, 2-nitrophenyl 3.5 Cholinesterase inhibition
Compound 16 Piperidine, 4-methoxyphenyl 3.0 Neuroprotective (in silico)

Key Observations :

  • Lipophilicity : The target compound’s logP (3.8) balances solubility and membrane permeability, favorable for oral bioavailability.
  • Electronic Effects : Methoxy groups in the target compound donate electrons, contrasting with nitro groups in Compound 13, which withdraw electrons and enhance reactivity.
  • Metabolic Stability : The propenyl group may undergo oxidation, whereas halogenated analogues (e.g., dichlorophenyl in Compound 6 ) exhibit slower hepatic clearance.

Biological Activity

The compound (E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a benzimidazole core linked to a thioether and a methoxy-substituted phenyl group. The presence of the prop-1-en-1-yl group may enhance its biological activity through increased lipophilicity or interaction with specific biological targets.

Benzimidazole derivatives have been extensively studied for their anticancer properties, often acting through multiple mechanisms:

  • Tubulin Inhibition : Many benzimidazoles inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for compounds that disrupt microtubule dynamics.
  • DNA Damage Induction : Some derivatives have been shown to induce DNA damage, as evidenced by increased γ-H2AX foci in treated cells, indicating activation of DNA damage response pathways.

Research Findings

Recent studies have highlighted the biological efficacy of related benzimidazole compounds:

  • In Vitro Studies : A study on imidazole derivatives reported IC50 values ranging from 80 to 1000 nM against various cancer cell lines, including HCT-15 and HeLa. Compounds with similar structures to this compound demonstrated significant cytotoxicity against these lines .
  • Sulforhodamine B Assay : This assay is commonly used to assess cell viability and proliferation. Compounds with structural similarities exhibited potent anticancer activity against lung cancer cell lines with IC50 values as low as 0.29 µM .
  • Case Study : A specific benzimidazole derivative displayed an IC50 value of 0.51 µM against A549 lung cancer cells, showcasing its potential as a therapeutic agent .

Comparative Biological Activity

The following table summarizes the biological activity of selected benzimidazole derivatives compared to this compound:

Compound NameTarget Cell LineIC50 Value (µM)Mechanism of Action
Compound 6HCT-150.08 - 0.20Tubulin inhibition
Compound 21A5490.29 - 1.48DNA damage induction
(E)-CompoundA549TBDTBD

Q & A

Q. What are the standard synthetic routes for synthesizing (E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole?

  • The compound is typically synthesized via multi-step reactions involving: (i) Nucleophilic substitution : Reaction of a benzimidazole-thiol intermediate with a bromoethylphenoxy precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage . (ii) Cross-coupling : Introduction of the (E)-prop-1-en-1-yl group via Heck coupling or Wittig reactions, optimized with palladium catalysts . (iii) Purification : Crystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : To confirm regiochemistry of the benzimidazole core and stereochemistry of the (E)-prop-1-en-1-yl group. For example, the methoxy proton appears as a singlet at δ ~3.8 ppm, while the thioether CH₂ resonates at δ ~2.8–3.2 ppm .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretching of methoxy) and ~2550 cm⁻¹ (S-H stretching, if intermediates are analyzed) .
  • Elemental analysis : To validate purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. How can researchers optimize reaction yields for the thioether linkage formation?

  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Employ excess thiol reagent (1.2–1.5 eq.) and maintain temperatures at 60–80°C to drive the reaction .
  • Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quench with ice-water to precipitate the product .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzimidazoles?

  • Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl) and assess activity against specific targets (e.g., VEGFR-2 or BRAF kinases) .
  • Docking simulations : Use software like AutoDock to compare binding poses of analogs with target proteins (e.g., ATP-binding pockets in kinases) .
  • Meta-analysis : Reconcile discrepancies by evaluating assay conditions (e.g., cell lines, IC50 protocols) across studies .

Q. How can crystallographic data enhance understanding of this compound’s reactivity?

  • Single-crystal X-ray diffraction (using SHELX programs) reveals bond angles and conformations critical for intermolecular interactions. For example, the (E)-configuration of the propenyl group influences π-π stacking in the solid state .
  • Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., S···H contacts) affecting solubility and stability .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC analysis to track decomposition products .
  • Plasma stability assays : Incubate with human/rat plasma (37°C, 24h) and quantify remaining compound via LC-MS .

Q. How can mechanistic studies elucidate the role of the thioether moiety in biological activity?

  • Isosteric replacement : Synthesize analogs with O- or CH₂-linkages instead of S to evaluate contributions to target binding .
  • Radical scavenging assays : Test if the thioether group mitigates ROS in cancer cells using DCFH-DA probes .

Q. What experimental designs validate the compound’s selectivity for kinase targets?

  • Kinase profiling panels : Screen against >100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR knockouts : Generate cell lines lacking the target kinase (e.g., V600EBRAF) and measure apoptosis rates post-treatment .

Methodological Insights from Evidence

  • Synthesis : Key intermediates (e.g., 2-mercaptobenzimidazole) are prepared via cyclization of o-phenylenediamine with CS₂ under reflux .
  • Biological assays : Anticancer activity is evaluated using MTT assays on HepG2 or MCF-7 cells, with IC50 values compared to reference drugs like doxorubicin .
  • Computational tools : Molecular dynamics simulations (GROMACS) predict conformational flexibility of the propenyl group in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.